molecular formula C21H25N3O10 B12437909 [(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate

[(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate

Cat. No.: B12437909
M. Wt: 479.4 g/mol
InChI Key: WIPJJKKTCDJFST-NRHWTYQISA-N
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Description

The compound [(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetamido, acetyloxy, and phenylcarbamoyloxyimino, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Oxan Ring: The oxan ring can be synthesized through a cyclization reaction involving appropriate diol and acyl chloride precursors under acidic conditions.

    Introduction of Acetamido and Acetyloxy Groups: The acetamido group can be introduced via an acylation reaction using acetic anhydride and a suitable amine. The acetyloxy groups are typically added through esterification reactions using acetic anhydride.

    Addition of Phenylcarbamoyloxyimino Group: This step involves the reaction of the oxan ring with phenyl isocyanate and hydroxylamine to form the phenylcarbamoyloxyimino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido and acetyloxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the phenylcarbamoyloxyimino group, converting it to a phenylcarbamoyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyloxy groups, where nucleophiles can replace the acetyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound can be used as a probe to study enzyme mechanisms and protein interactions. Its structural complexity allows it to interact with various biological targets, providing insights into biochemical pathways.

Medicine

The compound has potential applications in drug development, particularly as a lead compound for designing new therapeutics. Its ability to undergo various chemical reactions makes it a valuable candidate for medicinal chemistry studies.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The acetamido and phenylcarbamoyloxyimino groups play crucial roles in binding to these targets, modulating their activity. The compound’s mechanism of action involves the inhibition or activation of biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H25N3O10

Molecular Weight

479.4 g/mol

IUPAC Name

[(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate

InChI

InChI=1S/C21H25N3O10/c1-11(25)22-17-19(32-14(4)28)18(31-13(3)27)16(10-30-12(2)26)33-20(17)24-34-21(29)23-15-8-6-5-7-9-15/h5-9,16-19H,10H2,1-4H3,(H,22,25)(H,23,29)/t16?,17-,18+,19+/m0/s1

InChI Key

WIPJJKKTCDJFST-NRHWTYQISA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H](C(OC1=NOC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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